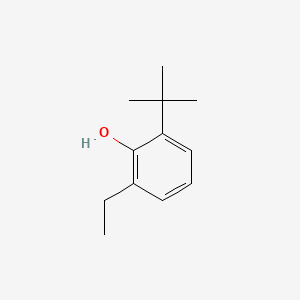
2-tert-Butyl-6-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-tert-Butyl-6-ethylphenol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
2-tert-Butyl-6-ethylphenol serves as an important intermediate in the synthesis of various chemical products. Its structure allows it to participate in reactions that yield more complex compounds. For instance, it can be utilized in the production of hindered phenolic antioxidants, which are crucial for stabilizing polymers and other materials against oxidative degradation .
Case Study: Synthesis of Antioxidants
A study highlighted the synthesis of 2,2'-methylenebis(6-tert-butyl-4-ethylphenol), which demonstrated significant antioxidative properties. This compound was shown to enhance oxidative stability in various applications, making it valuable in industries such as plastics and rubber .
Antioxidant Applications
The antioxidative properties of this compound are particularly notable. It is employed as a stabilizer in various formulations to prevent oxidation, which can lead to degradation of materials.
Empirical Evidence
Research indicates that this compound exhibits low toxicity levels while effectively reducing oxidative stress in biological systems. Toxicity studies have shown that synthetic antioxidants derived from this compound can enhance the stability of food products and extend shelf life .
Light Stabilization
In addition to its antioxidant capabilities, this compound is utilized as a light stabilizer. It protects materials from UV degradation, making it ideal for use in coatings, plastics, and other outdoor applications.
Environmental Persistence and Biodegradation
Despite its beneficial applications, studies have shown that this compound has a significant environmental persistence. The compound is not readily biodegradable, with half-lives exceeding 182 days in aquatic environments. This persistence raises concerns regarding its accumulation in ecosystems .
Bioconcentration Studies
Bioconcentration factors (BCF) for related compounds suggest that this compound may also accumulate in aquatic organisms, necessitating careful management and regulation of its use .
Properties
CAS No. |
63551-41-7 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-tert-butyl-6-ethylphenol |
InChI |
InChI=1S/C12H18O/c1-5-9-7-6-8-10(11(9)13)12(2,3)4/h6-8,13H,5H2,1-4H3 |
InChI Key |
APIQWHVRWQYLFW-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)C(C)(C)C)O |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C)(C)C)O |
Key on ui other cas no. |
63551-41-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















